molecular formula C21H21N3O2 B5415893 N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide

N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide

Cat. No. B5415893
M. Wt: 347.4 g/mol
InChI Key: GVSGDJBOKBBREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide, also known as MPP+, is a toxic compound that is widely used in scientific research to study the biochemical and physiological effects of neurotoxins on the central nervous system. MPP+ is a synthetic compound that was first synthesized in the 1970s and has since been used extensively in laboratory experiments.

Mechanism of Action

N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, this compound+ is converted to its toxic metabolite, this compound+H. This metabolite interferes with the function of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and the eventual death of the neuron.
Biochemical and Physiological Effects:
This compound+ causes selective degeneration of dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease. It also causes oxidative stress and inflammation in the brain, leading to further neuronal damage.

Advantages and Limitations for Lab Experiments

N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is a useful tool for studying the mechanisms of neurodegeneration and for developing new treatments for neurodegenerative diseases. However, its toxicity limits its use in animal experiments and requires careful handling and disposal.

Future Directions

Future research on N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ should focus on developing new treatments for Parkinson's disease and other neurodegenerative diseases. This could involve the development of new drugs that target the mitochondrial dysfunction caused by this compound+ or the development of new gene therapies that can protect dopaminergic neurons from this compound+ toxicity. Additionally, future research could focus on the development of new animal models that more closely mimic the human disease, allowing for more accurate testing of potential treatments.

Synthesis Methods

N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is synthesized by the reaction of 1-methyl-4-phenylpyridinium (this compound+) with 4-methoxyphenylpropylamine. The reaction is carried out in the presence of a palladium catalyst and a reducing agent, such as sodium borohydride.

Scientific Research Applications

N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide+ is widely used in scientific research to study the effects of neurotoxins on the central nervous system. It has been shown to cause Parkinson's disease-like symptoms in animals and is therefore used as a model for studying the disease. This compound+ is also used to study the mechanisms of action of other neurotoxins and to develop new treatments for neurodegenerative diseases.

properties

IUPAC Name

N-[3-(4-methoxyphenyl)propyl]-6-pyridin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-26-19-9-6-16(7-10-19)4-2-13-23-21(25)18-8-11-20(24-15-18)17-5-3-12-22-14-17/h3,5-12,14-15H,2,4,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSGDJBOKBBREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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